Ciamexon

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西美松,也称为 BM 41.332,是免疫调节剂 2-氰基氮丙啶系列的衍生物。 它选择性地影响小鼠中 T 辅助淋巴细胞和负责迟发型超敏反应的 T 淋巴细胞之间的平衡 . 该化合物已显示出治疗类风湿性关节炎、1 型糖尿病和内分泌眼病(格雷夫斯病)的疗效 .

化学反应分析

西美松会经历几种类型的化学反应,包括:

氧化: 形成的主要代谢产物是 6-羟甲基衍生物.

还原: 西美松的这种反应不太常见。

这些反应中常用的试剂和条件包括人肝微粒体中的 NADPH 依赖性反应 . 这些反应形成的主要产物是 6-羟甲基衍生物和 6-羧基西美松 .

科学研究应用

Clinical Trials in Rheumatoid Arthritis

A significant study conducted on ciamexon involved a randomized controlled trial to evaluate its efficacy in patients with rheumatoid arthritis (RA). The trial included 21 outpatients who were divided into three groups: one receiving 400 mg/day, another receiving 100 mg/day, and a placebo group. The findings indicated a dose-dependent improvement in clinical and biochemical activity indexes after six months of treatment. Notably, there was a significant decrease in activated T lymphocytes and an increase in CD8-positive lymphocytes among those treated with this compound, suggesting enhanced immune modulation (P = 0.02 to P = 0.05) .

Antitumor Activity

This compound has been investigated for its potential antitumor properties. Preclinical studies indicate that compounds within the cyanoaziridine class, including this compound, can inhibit tumor growth through various mechanisms, including the modulation of oxidative stress pathways .

Clinical Efficacy

In clinical settings, this compound has shown promise as an adjunct therapy in cancer treatment protocols. Its ability to stimulate the immune system makes it a candidate for combination therapies aimed at enhancing the effectiveness of traditional chemotherapeutic agents .

Efficacy Against Other Treatments

Comparative studies have been conducted to assess this compound's effectiveness relative to other immunosuppressive agents. In particular, it has been compared to established treatments for RA and various cancers. While some studies suggest that this compound may offer additional benefits when used alongside conventional therapies, results have been mixed regarding its standalone efficacy against certain malignancies .

Side Effects and Toxicity

Despite its therapeutic potential, this compound is associated with certain adverse effects. Clinical trials have reported instances of hepatotoxicity and skin rashes among patients receiving the drug, necessitating careful monitoring during treatment .

Summary of Findings

The following table summarizes key findings from studies on this compound:

作用机制

相似化合物的比较

生物活性

Ciamexon, also known as BM 41332, is a compound belonging to the class of cyanoaziridines. It has garnered attention for its biological activity, particularly in the context of immunosuppression and potential antitumor effects. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various studies, and implications for therapeutic applications.

This compound exhibits its biological effects primarily through immunomodulation. It is thought to selectively suppress immune responses, making it a candidate for treating conditions that require immunosuppression. The compound does not exhibit traditional alkylating activity typical of many chemotherapeutic agents; instead, it appears to interact with thiol groups in proteins, which may lead to the depletion of critical antioxidants such as cysteine and glutathione. This interaction potentially increases oxidative stress within cells, contributing to its antitumor properties .

Key Mechanisms:

- Immunosuppression : this compound acts as a selective immunosuppressive agent.

- Oxidative Stress Induction : By interacting with thiol groups, this compound may enhance oxidative stress, which can be detrimental to cancer cells .

Antitumor Activity

Research indicates that this compound has demonstrated antitumor activity in various animal models. For instance, studies have shown that this compound and related compounds like azimexon are effective against tumors such as Lewis lung carcinoma and Meth A sarcoma. However, their efficacy in vitro appears limited compared to their in vivo performance .

Table 1: Summary of Antitumor Activity in Animal Models

| Tumor Type | Model Organism | Efficacy Observed |

|---|---|---|

| Lewis Lung Carcinoma | Mice | Moderate |

| Meth A Sarcoma | Mice | Moderate |

| AKR Leukemia | Mice | Moderate |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Notably, the compound has shown selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma), while demonstrating lower toxicity towards non-malignant cells .

Table 2: Cytotoxicity Data Against Human Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 (Lung Adenocarcinoma) | 1.5 ± 0.84 | Selective cytotoxicity |

| MCR-5 (Non-malignant) | Higher IC50 | Lower toxicity |

Clinical Applications

This compound has been investigated for its potential in treating endocrine ophthalmopathies and diabetes mellitus due to its immunomodulatory properties. Clinical trials have suggested that it may offer benefits for newly diagnosed insulin-dependent diabetic patients with fewer side effects compared to traditional treatments .

Case Studies

- Diabetes Mellitus :

- Endocrine Ophthalmopathies :

属性

CAS 编号 |

75985-31-8 |

|---|---|

分子式 |

C11H13N3O |

分子量 |

203.24 g/mol |

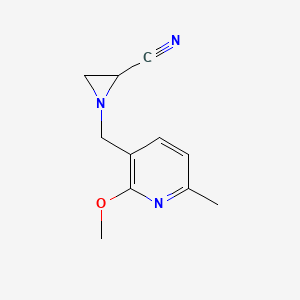

IUPAC 名称 |

1-[(2-methoxy-6-methylpyridin-3-yl)methyl]aziridine-2-carbonitrile |

InChI |

InChI=1S/C11H13N3O/c1-8-3-4-9(11(13-8)15-2)6-14-7-10(14)5-12/h3-4,10H,6-7H2,1-2H3 |

InChI 键 |

KOYMTVWMCXDJNV-UHFFFAOYSA-N |

SMILES |

CC1=NC(=C(C=C1)CN2CC2C#N)OC |

规范 SMILES |

CC1=NC(=C(C=C1)CN2CC2C#N)OC |

同义词 |

2-cyan-1-((2-methoxy-6-methylpyridin-3-yl)methyl)aziridine BM 41332 BM-41332 ciamexon ciamexone |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。